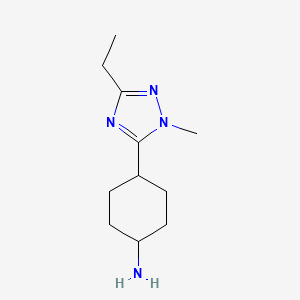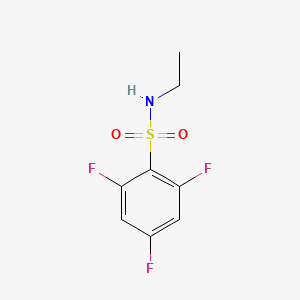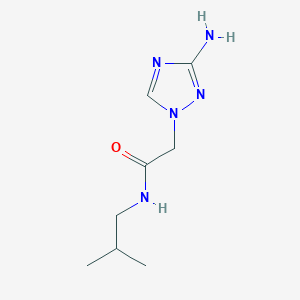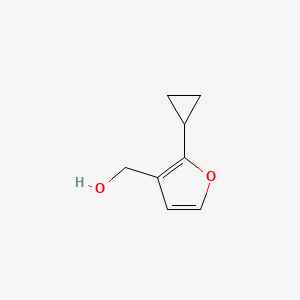
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, substituted with a bromoethyl group, a chloro group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene typically involves the bromination of 2-chloro-1-methoxybenzene followed by an alkylation reaction. One common method is to react 2-chloro-1-methoxybenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromoethyl group . The reaction is usually carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products like 4-(2-azidoethyl)-2-chloro-1-methoxybenzene or 4-(2-thiocyanatoethyl)-2-chloro-1-methoxybenzene.
Oxidation: 4-(2-Bromoethyl)-2-chloro-1-formylbenzene.
Reduction: 4-(2-Bromoethyl)-1-methoxybenzene.
科学研究应用
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloro and methoxy group.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzene ring.
(2-Bromoethyl)benzene: Lacks the chloro and methoxy substituents.
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene ring can influence its chemical behavior, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-2-chloro-1-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
NKVZDTKNPXWKJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)






